This compound is a colorless to yellow liquid [, ]. While its natural origin is not documented, it is synthesized in laboratories for use in various organic transformations []. Its significance lies in its ability to act as a versatile building block for the synthesis of complex molecules, particularly in the preparation of specific ring structures and olefin derivatives [, , ].
The key feature of Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate is its central phosphorus (P) atom bonded to two (O-CH2-CF3) groups, known as trifluoroethoxy groups, and a (CH3-COOCH2) group, where CH3 is a methyl group, COOCH2 is a methoxycarbonylmethyl moiety, and O is oxygen []. The presence of three fluorine atoms on each trifluoroethoxy group makes the molecule electron-withdrawing, influencing its reactivity [].
A crucial reaction involving this compound is its role in the Still-Gennari olefination. This reaction transforms aldehyde derivatives into cis-olefinic esters []. Here's the balanced equation for this reaction using a generic aldehyde (RCHO):
RCHO + (CH3O)2P(OCH2CF3)2 + KHMDS → RCH=CHCOOCH3 + (HOCH2CF3)2 + KCl + Me3SiN (1)
where KHMDS is potassium bis(trimethylsilyl)amide, (CH3O)2P(OCH2CF3)2 is Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, R is any organic group, and Me3SiN is trimethylsilylamine, a byproduct.
Another application is in the synthesis of trans-hydrindanes and (R)-(+)-umbelactone []. However, specific reaction details for these applications are not readily available in publicly accessible scientific publications.
Data on the melting point, boiling point, and solubility of Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate is not readily available in scientific publications. However, suppliers mention it's a clear orange to dark brown liquid, suggesting good stability at room temperature [].
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate does not have a known biological function. Its mechanism of action lies in its ability to act as a phosphorylating agent in organic synthesis. During the Still-Gennari reaction (Equation 1), it activates the carbonyl group of the aldehyde, making it susceptible to nucleophilic attack by the enolate formed from the methoxycarbonylmethyl group, ultimately leading to the formation of the cis-olefinic ester [].
Irritant